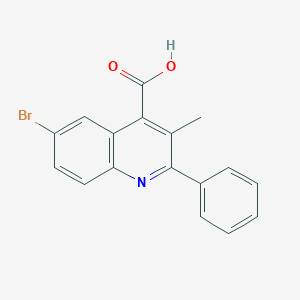

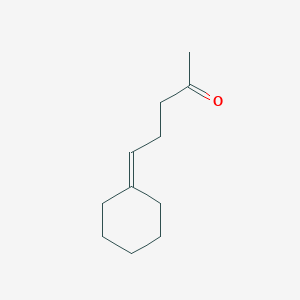

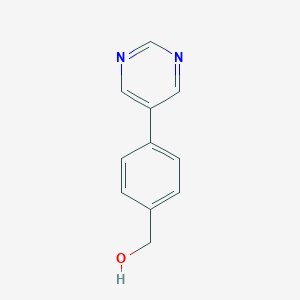

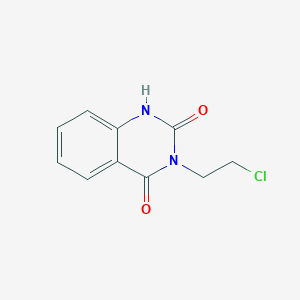

![molecular formula C14H11F3N2O B188055 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 20878-52-8](/img/structure/B188055.png)

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Overview

Description

“2-amino-N-[3-(trifluoromethyl)phenyl]benzamide” is a compound with the molecular weight of 280.25 . It is a powder in physical form and is stored at room temperature . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature . It has a molecular weight of 280.25 .Scientific Research Applications

Polyamide Synthesis and Applications

2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide and related compounds have been extensively used in the synthesis of polyamides. A study detailed the synthesis of well-defined poly(p-benzamide) with controlled molecular weight and low polydispersity, demonstrating its utility in creating block copolymers and supramolecular assemblies with various structures (Yokozawa et al., 2002). Another study synthesized new aromatic polyamides with semifluorinated aromatic diamines, showing good solubility in organic solvents and excellent thermal stability, indicating their potential for advanced technological applications (Bera et al., 2012).

Crystal Structure and Supramolecular Effects

The compound and its derivatives have been used to study crystal structures, providing insights into molecular arrangements and interactions. Research on N-[2-(trifluoromethyl)phenyl]benzamides revealed their crystal structures, contributing to the understanding of their supramolecular chemistry and potential applications in materials science (Suchetan et al., 2016). Another study explored the supramolecular and inductive effects in 2-amino-N-(2-hydroxyphenyl)benzamide, revealing intricate hydrogen bonding and structural delocalization, which could be relevant in designing advanced materials (Haller et al., 2017).

Antioxidant and Antitumour Activities

Certain derivatives of this compound have been studied for their biological activities. For instance, amino-substituted benzamide derivatives have been investigated for their antioxidant capabilities and their electrochemical oxidation mechanisms, providing insights into their potential therapeutic applications (Jovanović et al., 2020). Additionally, a compound similar in structure was synthesized and found to possess significant antitumor activity against certain cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ji et al., 2018).

Chemical Synthesis and Material Studies

The compound and its derivatives have also been used in studies focusing on chemical synthesis processes and material properties. A study on the synthesis of Nilotinib, an antitumor agent, involved a derivative of this compound, showcasing the compound's role in complex chemical synthesis pathways (Cong-zhan, 2009). Research on the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain demonstrated the compound's relevance in producing materials with excellent solubility and thermal properties (Liu et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The compound has a GHS07 signal word of warning .

Mechanism of Action

Target of Action

The primary target of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is the Tyrosine-protein kinase ABL1 . This enzyme plays a crucial role in various cellular processes, including cell division, adhesion, and stress response .

Mode of Action

It is known that the compound interacts with its target, the tyrosine-protein kinase abl1, and induces changes in the enzyme’s activity

Biochemical Pathways

The compound’s interaction with tyrosine-protein kinase abl1 suggests that it may influence pathways related to cell division, adhesion, and stress response .

Result of Action

Given its interaction with Tyrosine-protein kinase ABL1, it may influence cellular processes such as cell division, adhesion, and stress response

Properties

IUPAC Name |

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEMTEMEJOQHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363984 | |

| Record name | 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20878-52-8 | |

| Record name | 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

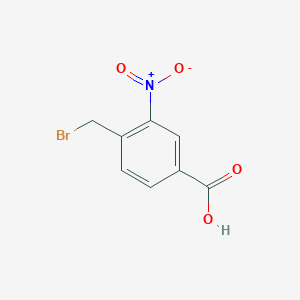

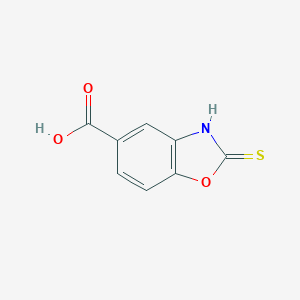

![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)